molecular formula C11H14BrN3O2 B6717117 ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate

ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate

Cat. No.: B6717117
M. Wt: 300.15 g/mol
InChI Key: ZIDUURGCWVPHIE-SECBINFHSA-N
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Description

Ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrrolidine ring substituted with a bromopyrimidine moiety, making it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is constructed through cyclization reactions.

    Bromopyrimidine Introduction: The bromopyrimidine group is introduced via nucleophilic substitution reactions, often using 5-bromopyrimidine as a starting material.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethyl chloroformate or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often include:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to improve reaction rates and yields.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Acids and Bases: For hydrolysis reactions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidized forms of the pyrrolidine or pyrimidine rings.

    Hydrolysis Products: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Pharmaceutical Research: Investigated for its biological activity and potential as a drug candidate.

    Chemical Biology: Employed in studies to understand biological pathways and mechanisms.

    Industrial Chemistry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine and pyrimidine derivatives:

    Ethyl (2R)-1-(4-chloropyrimidin-5-yl)pyrrolidine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl (2R)-1-(5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxylate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.

    Ethyl (2R)-1-(5-methylpyrimidin-4-yl)pyrrolidine-2-carboxylate: A methyl group instead of bromine, which can influence its chemical behavior and interactions.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological effects.

Properties

IUPAC Name

ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-2-17-11(16)9-4-3-5-15(9)10-8(12)6-13-7-14-10/h6-7,9H,2-5H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDUURGCWVPHIE-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C2=NC=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1C2=NC=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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